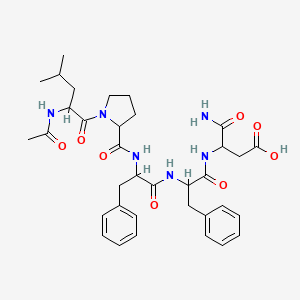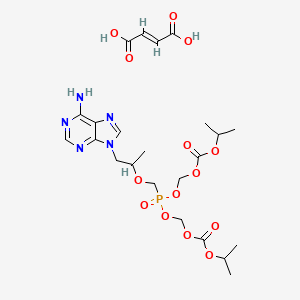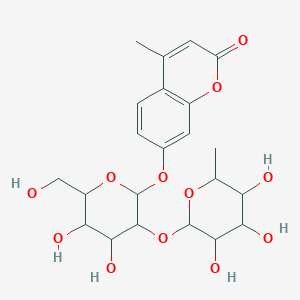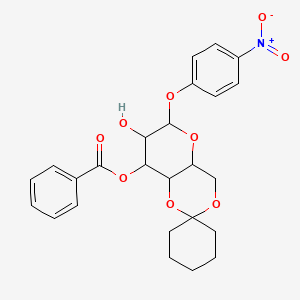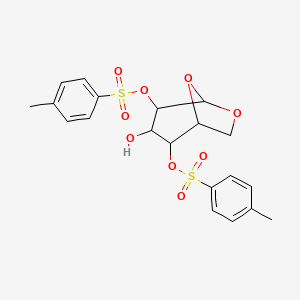
beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate): is a derivative of beta-D-glucopyranose, which is a cyclic form of glucose This compound is characterized by the presence of two 4-methylbenzenesulfonate groups attached to the 2 and 4 positions of the glucopyranose ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate) typically involves the protection of hydroxyl groups followed by selective sulfonation. The process begins with the preparation of 1,6-anhydro-beta-D-glucopyranose, which is then subjected to sulfonation using 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure selective sulfonation at the 2 and 4 positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate) can undergo oxidation reactions to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate groups to hydroxyl groups, leading to the formation of beta-D-glucopyranose derivatives.
Substitution: The sulfonate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of beta-D-glucopyranose derivatives with hydroxyl groups.
Substitution: Formation of beta-D-glucopyranose derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in the study of carbohydrate-protein interactions and as a probe in glycomics research.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive molecules.
Mecanismo De Acción
The mechanism of action of beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate) involves its interaction with specific molecular targets. The sulfonate groups enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of biologically active products. The pathways involved include glycosylation and sulfonation reactions, which are crucial in the biosynthesis of complex carbohydrates and glycoconjugates.
Comparación Con Compuestos Similares
1,6-Anhydro-beta-D-glucopyranose: A precursor in the synthesis of beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate).
Levoglucosan: Another anhydro sugar with applications in biomass burning studies and bioethanol production.
1,6-Anhydro-2,3,4-tri-O-benzyl-beta-D-glucopyranose: A derivative used in the synthesis of complex carbohydrates.
Uniqueness: Beta-D-Glucopyranose, 1,6-anhydro-, 2,4-bis(4-methylbenzenesulfonate) is unique due to the presence of two sulfonate groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and research applications, particularly in the study of carbohydrate chemistry and the development of carbohydrate-based therapeutics.
Propiedades
Fórmula molecular |
C20H22O9S2 |
|---|---|
Peso molecular |
470.5 g/mol |
Nombre IUPAC |
[3-hydroxy-4-(4-methylphenyl)sulfonyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H22O9S2/c1-12-3-7-14(8-4-12)30(22,23)28-18-16-11-26-20(27-16)19(17(18)21)29-31(24,25)15-9-5-13(2)6-10-15/h3-10,16-21H,11H2,1-2H3 |
Clave InChI |
NJSSICCENMLTKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2C3COC(O3)C(C2O)OS(=O)(=O)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12324644.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B12324650.png)
![[4,5-Dihydroxy-6-[[3-[5-hydroxy-2-(hydroxymethyl)-6-[(3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl)oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B12324655.png)

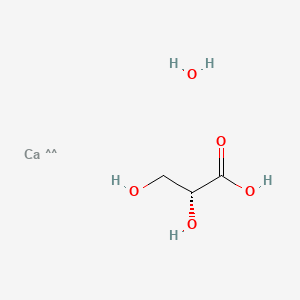
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-difluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12324670.png)
